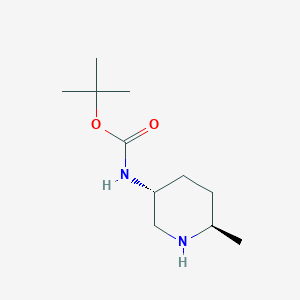

tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMBHCRWGGSRBE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653986 | |

| Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222491-53-3 | |

| Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Introduction

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules.[1] Its three-dimensional structure is ideal for interacting with complex biological targets, often leading to improved physicochemical properties essential for effective drug development.[2] Among these valuable structures, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate stands out as a pivotal intermediate. It is a key building block in the synthesis of innovative therapeutics, including orexin receptor antagonists for treating insomnia and IRAK4 inhibitors for inflammatory diseases.[3]

Traditional chemical routes to synthesize this specific diastereomer are often fraught with challenges. They can involve lengthy multi-step processes, rely on hazardous reagents, and struggle to achieve the required high levels of stereochemical purity, necessitating costly chiral separations.[3][4]

This guide presents a robust and efficient chemoenzymatic strategy that circumvents these issues. By integrating the exquisite selectivity of biocatalysis with well-established chemical transformations, we can achieve a streamlined, cost-effective, and sustainable synthesis. The core of this approach is an asymmetric transamination reaction catalyzed by a transaminase (ATA), an enzyme that facilitates the stereoselective installation of an amine group onto a prochiral ketone, thereby defining the critical chiral centers of the target molecule with exceptional precision.[3][5][6]

Overall Synthetic Strategy

The chemoenzymatic pathway to this compound is designed for efficiency and stereocontrol. The process begins with a commercially available chiral starting material, which is chemically converted into a key keto-aldehyde intermediate. This intermediate then undergoes a highly selective biocatalytic reductive amination and spontaneous intramolecular cyclization, catalyzed by a specific transaminase enzyme. The resulting chiral piperidine is then protected to yield the final, high-purity product. This strategy significantly reduces the number of steps and avoids the use of toxic chemicals and harsh reaction conditions often seen in classical syntheses.[3]

Caption: High-level workflow for the chemoenzymatic synthesis.

Core Mechanism: The Transaminase Catalytic Cycle

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[7] The reaction proceeds via a "ping-pong" mechanism. First, the PLP cofactor, bound to the enzyme, accepts an amino group from the amine donor (commonly isopropylamine), forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct (acetone). The prochiral ketone substrate then enters the active site, and the PMP transfers the amino group to it, regenerating the PLP-enzyme complex and releasing the new chiral amine product. This cycle's high stereoselectivity is the key to producing enantiomerically pure amines.[6][8]

Caption: Simplified catalytic cycle of an amine transaminase (ATA).

Detailed Experimental Protocols

PART 1: Synthesis of the Keto-aldehyde Intermediate

This initial phase involves the chemical conversion of commercially available ethyl N-Boc-D-pyroglutamate into the necessary keto-aldehyde precursor for the enzymatic step. This is a multi-step chemical process that is detailed in specialized literature.[3] For the purpose of this guide, we will focus on the pivotal biocatalytic step.

PART 2: Biocatalytic Asymmetric Transamination and Cyclization

This is the critical step where the stereochemistry of the final product is established with high fidelity.

Methodology:

-

Bioreactor Setup: To a temperature-controlled vessel, add Tris-HCl buffer (0.1 M, pH 8.5) and pre-warm to 45°C.

-

Reagent Preparation: In a separate container, dissolve the keto-aldehyde intermediate (1 equivalent) in a minimal amount of a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO) to ensure solubility in the aqueous reaction medium.[9]

-

Amine Donor Addition: Add isopropylamine (10-15 equivalents) to the buffer. Isopropylamine serves as the amine donor, and its use in excess helps to drive the reaction equilibrium towards product formation.[5][10]

-

Cofactor and Enzyme Addition: Add the pyridoxal-5'-phosphate (PLP) cofactor (approx. 1.0 mM final concentration). Following this, add the selected (R)-selective amine transaminase (ATA) lyophilizate (e.g., 1-2 g of enzyme powder per 50 g of substrate).[10] Agitate gently to ensure dissolution.

-

Reaction Initiation: Add the dissolved keto-aldehyde substrate solution to the bioreactor to initiate the reaction.

-

Reaction Monitoring and Control: Maintain the reaction temperature at 45°C and the pH at 8.5. The pH will tend to drop as the reaction progresses and should be controlled by the periodic addition of a 20% isopropylamine solution.[10] Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC until complete conversion of the starting material is observed (typically 20-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the enzyme solids by filtration or centrifugation.

-

Extraction: Extract the aqueous filtrate three times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3R,6R)-6-methylpiperidin-3-amine. This intermediate is often carried forward to the next step without extensive purification.

PART 3: N-Boc Protection

The final step is the protection of the secondary amine to yield the stable target compound. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability and widespread use in pharmaceutical synthesis.[11][12][13]

Methodology:

-

Reaction Setup: Dissolve the crude (3R,6R)-6-methylpiperidin-3-amine (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a flask equipped with a stirrer. Cool the solution to 0°C in an ice bath.

-

Base Addition: Add triethylamine (Et₃N) (2-3 equivalents) to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 equivalents) in dichloromethane to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting amine.

-

Quenching and Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to afford this compound as a pure solid.

Quantitative Data Summary

The following table summarizes the key parameters and expected outcomes for the biocatalytic transamination step, which is the cornerstone of this synthetic route. The high enantiomeric excess is a hallmark of this enzymatic approach.[3]

| Parameter | Value / Condition | Rationale / Notes |

| Enzyme | (R)-selective Amine Transaminase (ATA) | Provides high stereoselectivity for the desired (3R,6R) configuration.[8] |

| Substrate | Keto-aldehyde Intermediate | Prochiral molecule for asymmetric amination. |

| Amine Donor | Isopropylamine | Inexpensive, readily available, and shifts equilibrium by forming volatile acetone.[5] |

| Cofactor | Pyridoxal-5'-Phosphate (PLP) | Essential for transaminase activity.[9] |

| Temperature | 45-50 °C | Optimal for enzyme activity and reaction rate.[10] |

| pH | 8.0 - 9.0 (Tris-HCl Buffer) | Maintained to ensure optimal enzyme performance.[10] |

| Co-solvent | DMSO or THF | Improves solubility of the organic substrate in the aqueous medium.[9][10] |

| Reaction Time | 18 - 24 hours | Typical duration to achieve high conversion. Monitored by HPLC/TLC. |

| Conversion Yield | >85% | High conversion is achievable with optimized conditions.[10] |

| Enantiomeric Excess (e.e.) | >99.9% | Demonstrates the exceptional selectivity of the biocatalyst.[3] |

Conclusion

This in-depth guide outlines a highly practical and efficient chemoenzymatic process for preparing optically pure this compound.[3] By leveraging the power of a stereoselective transaminase, this strategy effectively addresses the significant challenges associated with traditional organic synthesis. The method is characterized by its shortened-step procedure, avoidance of hazardous chemicals, and the production of the target intermediate with exceptionally high optical purity.[3] For researchers and professionals in drug development, adopting such biocatalytic methods represents a significant advancement, paving the way for more sustainable and scalable manufacturing of crucial pharmaceutical building blocks.

References

Sources

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SPIN-guided engineering of a novel (R)-amine transaminase from Fusarium albosuccineum for enantioselective synthesis of chiral piperidyl amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 10. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 13. myuchem.com [myuchem.com]

- 14. researchgate.net [researchgate.net]

- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

- 23. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. CN113121539A - Preparation method of PF06651600 - Google Patents [patents.google.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]

- 28. BOC Protection and Deprotection [bzchemicals.com]

- 29. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 30. pharmaffiliates.com [pharmaffiliates.com]

- 31. chembk.com [chembk.com]

- 32. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate | C11H22N2O2 | CID 40152124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. tert-butyl (R)-(3-methylpiperidin-3-yl)carbamate - CAS:1169762-18-8 - Abovchem [abovchem.com]

- 34. lookchem.com [lookchem.com]

tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate physical properties

An In-depth Technical Guide to the Physical Properties of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Executive Summary

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a pivotal chiral intermediate, this compound is of significant interest to researchers and scientists in pharmaceutical development and medicinal chemistry. Its unique disubstituted chiral piperidine scaffold serves as a critical building block in the synthesis of complex therapeutic agents, including orexin receptor antagonists and IRAK4 inhibitors[1]. This document details the compound's structural and physicochemical characteristics, outlines authoritative analytical methodologies for its characterization, and provides field-proven insights into its handling and application. The protocols described herein are designed as self-validating systems to ensure the highest degree of scientific integrity for drug development professionals.

Introduction: A Key Chiral Building Block

This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group. The specific (3R, 6R) stereochemistry of the amine and methyl substituents is crucial for the targeted biological activity of the final active pharmaceutical ingredients (APIs) it is used to construct[1].

The Boc protecting group serves a critical function by rendering the piperidine nitrogen less nucleophilic, thereby allowing for selective chemical modifications at other sites on the molecule[2]. This stability under various reaction conditions, coupled with the ease of its removal under acidic conditions, makes it an ideal protecting group in multi-step syntheses[2][3]. The piperidine ring itself is a prevalent motif in many biologically active molecules, contributing to properties like solubility, bioavailability, and receptor binding affinity[3][4]. Consequently, high-purity this compound is a valuable intermediate for constructing novel therapeutics[3][5].

Caption: Chemical Structure of the Topic Compound.

Core Physicochemical Properties

The fundamental physical and chemical properties of a synthetic intermediate are critical for process development, formulation, and quality control. The properties for this compound and its related isomers are summarized below. It is important to note that specific data for the (3R,6R) isomer is limited, and data for mixtures or other stereoisomers are often reported by commercial suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3][6][7] |

| Molecular Weight | 214.30 g/mol | [3][6][7][8] |

| Appearance | White to light yellow or off-white solid/powder | [6][9][10] |

| Purity | Typically ≥95.0% to ≥98.0% | [6][9][10][11] |

| Boiling Point | 313.4 ± 31.0 °C (Predicted for (3R,6S) isomer) | [12][13] |

| Density | ~1.00 ± 0.1 g/cm³ (Predicted) | [10][12] |

| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), methanol, and dichloromethane. The hydrochloride salt form shows improved aqueous solubility (~10 mg/mL). | [2][11] |

| Storage | Room temperature, sealed in a dry environment. | [8][11] |

Analytical Characterization: A Self-Validating Workflow

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its inclusion in a synthetic route. A multi-technique approach provides a self-validating system, where orthogonal methods confirm the material's quality.

Caption: A typical analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the cornerstone for structural elucidation. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon skeleton. For this molecule, key diagnostic signals include:

-

A sharp singlet at ~1.4 ppm integrating to 9 protons, characteristic of the tert-butyl (Boc) group.

-

A doublet at ~1.1 ppm integrating to 3 protons, corresponding to the methyl group at the C6 position.

-

A complex series of multiplets in the aliphatic region (1.2-3.5 ppm) corresponding to the piperidine ring protons.

-

A broad singlet for the carbamate N-H proton.

The coupling patterns and chemical shifts of the piperidine protons are highly sensitive to their axial or equatorial positions, providing crucial information about the ring conformation and the cis/trans relationship of the substituents. Confirmation of the specific (3R,6R) stereochemistry often requires advanced 2D NMR techniques (like NOESY) and comparison to a certified reference standard.

Mass Spectrometry (MS)

Expertise & Causality: MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. The expected observation is the protonated molecular ion [M+H]⁺ at m/z 215.3. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing an exact mass measurement that distinguishes it from other potential impurities with the same nominal mass[14].

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the primary method for assessing purity.

-

Reverse-Phase HPLC: Using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA) separates the main compound from non-polar and polar impurities. Purity is determined by the area percentage of the main peak.

-

Chiral HPLC: This is a critical, non-negotiable step to determine the enantiomeric excess (e.e.) and diastereomeric excess (d.e.). A specialized chiral stationary phase is required to separate the (3R,6R) isomer from other stereoisomers. The goal is typically >99% e.e. to ensure the stereochemical integrity of the subsequent synthetic steps[1].

Experimental Protocols

Protocol: Purity Determination by Reverse-Phase HPLC

-

System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

-

Injection: Inject 5 µL onto the column.

-

Analysis: Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Protocol: Boc Group Deprotection for Downstream Synthesis

Trustworthiness: This protocol represents a standard and reliable method for removing the Boc protecting group, a common subsequent step in synthesis. The workup procedure is designed to effectively isolate the deprotected amine salt.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dichloromethane (DCM, ~0.1 M concentration).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Isolation: The resulting residue, the trifluoroacetate salt of (3R,6R)-6-methylpiperidin-3-amine, can be used directly or triturated with diethyl ether to yield a solid, which is then filtered and dried under vacuum[2]. Alternatively, for conversion to the free base or hydrochloride salt, a basic or acidic aqueous workup can be performed[15].

References

- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.

- Vulcanchem. (n.d.). tert-Butyl (6-methylpiperidin-3-yl)

- CymitQuimica. (n.d.). tert-butyl N-[(3S,6S)

- TCI Chemicals. (n.d.). tert-Butyl (6-Methylpiperidin-3-yl)

- PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)

- Google Patents. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to (R)-2-(Aminomethyl)-1-N-Boc-piperidine.

- Abovchem. (n.d.). tert-butyl (R)-(3-methylpiperidin-3-yl)

- Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl((3R,6S)-6-methylpiperidin-3-yl)

- Pharmacy Research. (n.d.). CAS 1150618-39-5 Tert-Butyl (6-methylpiperidin-3-yl)

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).

- PubChem. (n.d.). tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)

- Home Sunshine Pharma. (n.d.). Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)

- ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Pharmaffiliates. (n.d.). CAS No : 1456803-42-1 | Product Name : Tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)

- National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Royal Society of Chemistry. (2022).

- Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- Tokyo Chemical Industry Co., Ltd. (n.d.). N-Boc-Piperidines [Chemical Structural Class].

- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester.

- Sunway Pharm Ltd. (n.d.). tert-butyl (6-methylpiperidin-3-yl)

- lookchem. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myuchem.com [myuchem.com]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. lookchem.com [lookchem.com]

- 6. tert-butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate [cymitquimica.com]

- 7. tert-butyl (R)-(3-methylpiperidin-3-yl)carbamate - CAS:1169762-18-8 - Abovchem [abovchem.com]

- 8. tert-butyl (6-methylpiperidin-3-yl)carbamate - CAS:1150618-39-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. tert-Butyl (6-Methylpiperidin-3-yl)carbamate | 1150618-39-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. alfa-labotrial.com [alfa-labotrial.com]

- 11. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]

- 12. tert-butyl((3R,6S)-6-methylpiperidin-3-yl)carbamate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate CAS 1227917-63-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jgtps.com [jgtps.com]

An In-depth Technical Guide to tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: A Key Chiral Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a pivotal chiral building block in contemporary pharmaceutical development. With a focus on its application in the synthesis of novel therapeutics, particularly orexin receptor antagonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, this document delves into the compound's chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Drawing from peer-reviewed literature and established chemical principles, this guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this significant molecule.

Introduction: The Strategic Importance of the (3R,6R)-6-methylpiperidin-3-yl Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal backbone for interacting with biological targets. The specific stereoisomer, this compound, has emerged as a particularly valuable intermediate. The cis-relationship between the methyl group at the 6-position and the carbamate at the 3-position, combined with the specific (3R,6R) chirality, provides a rigid and defined three-dimensional structure. This pre-organized conformation is crucial for achieving high-affinity and selective binding to complex protein targets.

This guide will elucidate the critical role of this compound as a key intermediate in the development of therapeutics for conditions such as insomnia and autoimmune diseases.[1] It serves as a cornerstone in the synthesis of advanced drug candidates, including the orexin receptor antagonist MK-6096, highlighting its industrial relevance.[2][3]

Physicochemical and Structural Properties

The precise stereochemistry of this compound dictates its physical and chemical behavior. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on the 3-amino moiety enhances the compound's stability during multi-step syntheses and improves its solubility in common organic solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem |

| Molecular Weight | 214.30 g/mol | PubChem |

| CAS Number | 1217473-02-7 | Inferred from Literature |

| Appearance | White to off-white solid | Typical for similar compounds |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO), and common organic solvents like THF and ethyl acetate. | [5] (for related compound) |

| Chirality | (3R, 6R) | [1] |

The piperidine ring typically adopts a chair conformation to minimize steric strain. In the (3R,6R) isomer, both the methyl group at C6 and the Boc-protected amino group at C3 are expected to preferentially occupy equatorial positions to achieve the most stable arrangement.

Synthesis Methodologies: A Tale of Two Strategies

The efficient and stereoselective synthesis of this compound is paramount for its application in drug development. Two primary strategies have been successfully employed: a chemoenzymatic approach and a classical chemical synthesis route.

Chemoenzymatic Synthesis: Precision and Sustainability

A highly efficient and green synthesis has been developed utilizing a chemoenzymatic cascade.[1] This method leverages the high stereoselectivity of transaminase (ATA) biocatalysts to set the desired chiral centers.

The key advantages of this approach are:

-

High Optical Purity: Achieves >99.9% enantiomeric excess, which is critical for pharmaceutical applications.[1]

-

Reduced Environmental Impact: Avoids the use of many toxic chemicals and hazardous reaction conditions typical of traditional chemical syntheses.[1]

-

Streamlined Process: Offers a shortened-step procedure, enhancing overall efficiency.[1]

-

Synthesis of the Keto-ester Intermediate:

-

Dissolve ethyl N-Boc-D-pyroglutamate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the solution to below 10°C.

-

Slowly add a solution of methylmagnesium bromide (1.0 M in THF).

-

Stir the reaction mixture for 1 hour below 10°C, followed by 6 hours at 10°C.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Crystallize the residue from hexane to yield the keto-ester as a white solid.

-

-

Biocatalytic Transamination and Cyclization:

-

Prepare a buffered solution (e.g., phosphate buffer, pH 11.0).

-

Add the keto-ester intermediate, a transaminase (ATA) biocatalyst, pyridoxal 5'-phosphate (PLP), and an amine donor (e.g., isopropylamine).

-

Stir the mixture at a controlled temperature (e.g., 45°C) for 24 hours.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude lactam.

-

-

Reduction to the Final Product:

-

Note: The specific reduction conditions for the final step from the lactam are not detailed in the primary source but would typically involve a suitable reducing agent like borane or a metal hydride to reduce the amide functionality.

-

Classical Chemical Synthesis: A Foundational Approach

While the chemoenzymatic route is elegant, a more traditional chemical synthesis provides an alternative that does not rely on specialized biocatalysts. A common strategy involves the synthesis of the chiral diamine precursor, (3R,6R)-6-methylpiperidin-3-amine, followed by a standard Boc-protection step.

This protocol is a general procedure for the Boc protection of amines and would be applicable to the specific chiral amine precursor.[5]

-

Reaction Setup:

-

Dissolve (3R,6R)-6-methylpiperidin-3-amine in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution in an ice bath to 0°C.

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

-

Addition of Boc Anhydride:

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF to the reaction mixture while maintaining the temperature between 0-25°C.

-

-

Reaction and Work-up:

-

Allow the reaction to stir for 12 hours, gradually warming to room temperature.

-

Once the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Analytical Characterization: Confirming Structure and Purity

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. The following techniques are standard in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| - ~4.5 ppm (br s, 1H): NH of the carbamate | - ~155 ppm: Carbonyl carbon of the Boc group |

| - ~3.5-3.8 ppm (m, 1H): CH proton at C3 | - ~79 ppm: Quaternary carbon of the tert-butyl group |

| - ~2.8-3.2 ppm (m, 1H): CH proton at C6 | - ~50-55 ppm: CH carbon at C6 |

| - ~2.5-2.8 ppm (m, 2H): Axial and equatorial CH₂ protons at C2 | - ~45-50 ppm: CH carbon at C3 |

| - ~1.4-2.0 ppm (m, 4H): CH₂ protons at C4 and C5 | - ~40-45 ppm: CH₂ carbon at C2 |

| - ~1.4 ppm (s, 9H): Protons of the tert-butyl group | - ~30-35 ppm: CH₂ carbons at C4 and C5 |

| - ~1.1 ppm (d, 3H): Protons of the methyl group at C6 | - ~28 ppm: Methyl carbons of the tert-butyl group |

| - ~20-25 ppm: Methyl carbon at C6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carbamate) | 3300 - 3500 |

| C-H Stretch (alkane) | 2850 - 3000 |

| C=O Stretch (carbamate) | 1680 - 1720 |

| N-H Bend (amine) | 1500 - 1600 |

| C-O Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Using electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 215.3.

A characteristic fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. Common fragments would include:

-

m/z 159: [M - C₄H₈ + H]⁺

-

m/z 115: [M - Boc + H]⁺

-

m/z 57: [C₄H₉]⁺ (tert-butyl cation)

Applications in Drug Development

The primary significance of this compound lies in its role as a key building block for high-value pharmaceutical targets.

Orexin Receptor Antagonists

Orexin receptors (OX1 and OX2) are crucial in regulating sleep-wake cycles. Antagonists of these receptors are effective treatments for insomnia. This chiral piperidine derivative is a key component in the synthesis of potent dual orexin receptor antagonists, such as MK-6096, developed by Merck for the treatment of insomnia.[2][3] The specific stereochemistry of the piperidine core is essential for optimal binding to the orexin receptors.

IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Small molecule inhibitors of IRAK4 are therefore highly sought after as potential therapeutics. This compound serves as a vital intermediate in the synthesis of novel IRAK4 inhibitors, demonstrating its versatility across different therapeutic areas.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for a mixture of cis- and trans-isomers, the following should be considered:

-

Hazards: Causes skin irritation and serious eye irritation.[6]

-

Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation and use a local exhaust system. Wash hands thoroughly after handling.[6]

-

Storage: Keep the container tightly closed and store in a refrigerator under an inert gas.[6]

-

Disposal: Dispose of in accordance with local and national regulations.[6]

Conclusion

This compound stands out as a high-value chiral intermediate with significant applications in modern drug discovery. Its well-defined three-dimensional structure makes it an indispensable building block for targeting complex biological systems with high specificity and potency. The development of efficient synthetic routes, particularly the elegant chemoenzymatic approach, ensures its accessibility for both research and large-scale pharmaceutical production. As research into orexin receptor antagonists and IRAK4 inhibitors continues to advance, the importance of this key chiral piperidine derivative is set to grow, solidifying its place in the medicinal chemist's toolbox for creating the next generation of therapeutics.

References

-

PubChem. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Girardin, C., et al. (2013). Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist MK-6096. Organic Process Research & Development.

-

Home Sunshine Pharma. Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate CAS 1227473-02-7. Available at: [Link]

- Wang, J., et al. (2020). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

-

PubChem. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi

- Li, B., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development.

- Supporting Information for various chemical syntheses. (n.d.).

-

Home Sunshine Pharma. Tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate CAS 1227917-63-6. Available at: [Link]

-

UCHEM. Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Available at: [Link]

-

Pharmacy Research. CAS 1150618-39-5 Tert-Butyl (6-methylpiperidin-3-yl)carbamate. Available at: [Link]

- Kuduk, S. D., et al. (2014). Synthesis and evaluation of carbon-linked analogs of dual orexin receptor antagonist filorexant. Bioorganic & Medicinal Chemistry Letters.

- Singh, P., et al. (2022).

- Gentile, G., et al. (2018). Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. ACS Medicinal Chemistry Letters.

Sources

A Senior Application Scientist's In-Depth Technical Guide to tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: A Pivotal Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a chiral piperidine derivative of significant interest in the pharmaceutical industry. The unique stereochemistry of this molecule makes it a crucial building block in the synthesis of a variety of therapeutic agents. This document will delve into the stereoselective synthesis, purification, and analytical characterization of this intermediate. Furthermore, it will explore its critical role in the development of novel drugs, including orexin receptor antagonists and Janus kinase (JAK) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important pharmaceutical intermediate.

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast number of biologically active molecules, including a significant portion of commercially available pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an ideal framework for interacting with biological targets. The introduction of chirality into the piperidine ring further expands the accessible chemical space and allows for the development of highly specific and potent drugs.

This compound is a prime example of a chiral piperidine building block that has gained prominence in modern drug discovery.[2] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino functionality allows for selective chemical transformations at other positions of the piperidine ring, while the defined stereochemistry at the 3 and 6 positions is essential for the desired pharmacological activity of the final drug substance.[2] This intermediate is particularly valued for its role in the synthesis of complex molecules targeting a range of diseases.[3]

Stereoselective Synthesis: Crafting the Chiral Scaffold

The synthesis of enantiomerically pure 3,6-disubstituted piperidines like this compound presents a significant synthetic challenge. Several strategies have been developed to control the stereochemistry at the two chiral centers.

Chemoenzymatic Synthesis: A Green and Efficient Approach

A highly efficient and environmentally friendly approach to this compound utilizes a chemoenzymatic cascade.[4] This method leverages the high stereoselectivity of enzymes to establish the desired chirality.

The synthesis commences with the reaction of commercially available N-Boc-L-glutamic acid with a suitable activating agent, followed by the introduction of a methyl group via a Grignard reagent to yield a key keto-ester intermediate. This intermediate then undergoes a stereoselective transamination and spontaneous cyclization catalyzed by a transaminase (ATA) enzyme. The enzyme selectively produces the desired (3R,6R)-diastereomer with high enantiomeric excess.[4]

Visualizing the Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of the target molecule.

Asymmetric Chemical Synthesis: A Classical Approach

Classical organic synthesis also offers several routes to access this chiral intermediate. One common strategy involves the diastereoselective reduction of a suitable precursor. For instance, a substituted pyridine can be hydrogenated to predominantly yield the cis-diastereomer.[2] Subsequent epimerization of the less stable cis-isomer to the thermodynamically more stable trans-isomer can be achieved under basic conditions.[5]

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. For example, a chiral auxiliary attached to the piperidine nitrogen can influence the facial selectivity of a nucleophilic addition or an alkylation reaction.[6]

Step-by-Step Protocol for a General Asymmetric Synthesis:

-

Pyridine Functionalization: Start with a suitably substituted pyridine derivative.

-

Asymmetric Hydrogenation: Employ a chiral catalyst (e.g., a rhodium or iridium complex with a chiral ligand) to perform an asymmetric hydrogenation of the pyridine ring, establishing the initial stereocenters.[7]

-

Separation of Diastereomers: If a mixture of diastereomers is obtained, they can be separated using chromatographic techniques.

-

Functional Group Interconversion: Convert the substituents to the desired methyl and Boc-protected amine groups.

-

Final Product Formation: The final intermediate is obtained after any necessary deprotection and reprotection steps.

Purification and Crystallization: Ensuring High Purity

Achieving high purity is paramount for a pharmaceutical intermediate. The purification of this compound typically involves a combination of techniques.

| Technique | Description | Key Parameters |

| Column Chromatography | The crude product is often purified by flash column chromatography on silica gel. | A gradient of ethyl acetate in hexanes is a common mobile phase. The specific gradient will depend on the impurity profile. |

| Crystallization | Crystallization from a suitable solvent system can be used to obtain a highly pure, crystalline solid. | Solvents such as n-hexane or mixtures of ethyl acetate and hexanes are often employed. The use of seed crystals can facilitate crystallization.[6] |

| Acid-Base Extraction | This technique can be used to remove non-basic impurities. The basic piperidine nitrogen allows for its extraction into an acidic aqueous phase, leaving neutral organic impurities behind. The product is then recovered by basifying the aqueous phase and extracting with an organic solvent. | The pH of the aqueous phase is a critical parameter. |

Analytical Characterization: Confirming Identity and Purity

A comprehensive analytical characterization is essential to confirm the structure, identity, and purity of this compound.

Spectroscopic Methods

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the carbamate group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the intermediate. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid) is typically used.

-

Chiral HPLC: To determine the enantiomeric and diastereomeric purity, chiral HPLC is essential. Polysaccharide-based chiral stationary phases are commonly used for the separation of piperidine enantiomers and diastereomers.[9] Method development involves screening different chiral columns and mobile phases (normal phase or reversed-phase) to achieve optimal separation.[10]

Visualizing the Analytical Workflow

Sources

- 1. nbinno.com [nbinno.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. ymc.co.jp [ymc.co.jp]

- 10. phx.phenomenex.com [phx.phenomenex.com]

solubility of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate in organic solvents

An In-Depth Technical Guide Solubility Profile of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate: A Guide for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a pivotal intermediate in the synthesis of modern pharmaceuticals, including orexin receptor antagonists and IRAK4 inhibitors. Understanding and characterizing the solubility of this key building block is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up in drug development. This document synthesizes theoretical solubility predictions based on the molecule's physicochemical properties with a practical, standardized protocol for empirical solubility determination. It is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various organic solvent systems.

Introduction

The Pivotal Role of this compound in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to enhance membrane permeability and mimic peptide bonds[1]. The specific chiral intermediate, this compound, has emerged as a critical component in the synthesis of complex, high-value therapeutic agents[2]. Its structural features, including the Boc-protected amine and the stereochemically defined piperidine ring, make it a versatile building block for creating molecules with precise three-dimensional architectures necessary for selective biological activity[2][3].

The Critical Impact of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates the success of nearly every stage of pharmaceutical development. In process chemistry, solvent selection based on solubility is crucial for:

-

Reaction Kinetics: Ensuring reactants are in the same phase to facilitate efficient chemical transformations.

-

Purification: Developing effective crystallization, extraction, and chromatographic methods.

-

Handling and Dosing: Creating homogenous solutions for accurate reagent addition during large-scale synthesis.

-

Final Product Formulation: Influencing the dissolution rate and bioavailability of the active pharmaceutical ingredient (API)[4].

A thorough understanding of the solubility of key intermediates like this compound prevents costly downstream failures and accelerates the development timeline.

Objectives and Scope of this Guide

This guide is designed to provide both a theoretical framework and a practical methodology for assessing the solubility of this compound. It will cover:

-

An analysis of the compound's molecular structure and its predicted effects on solubility.

-

A discussion of expected solubility trends across different classes of organic solvents.

-

A detailed, step-by-step protocol for determining equilibrium solubility using the industry-standard shake-flask method.

Physicochemical Profile and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational predictive tool.

Molecular Structure Analysis

The structure of this compound contains several key features that influence its solubility:

-

Boc (tert-butoxycarbonyl) Group: This is a large, non-polar, and lipophilic group that shields the amine's polarity. It significantly increases the compound's affinity for non-polar and moderately polar organic solvents.

-

Carbamate Linkage (-NH-C(=O)-O-): This group possesses a dipole moment and contains hydrogen bond acceptors (the carbonyl and ether oxygens).

-

Piperidine Ring N-H: The secondary amine within the piperidine ring is a hydrogen bond donor and acceptor, contributing to its affinity for protic solvents.

-

Alkyl Backbone: The methyl group and the saturated carbon ring are non-polar, further enhancing lipophilicity.

Key Physicochemical Parameters

A summary of the computed physicochemical properties provides a quantitative basis for solubility prediction.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [5] |

| Molecular Weight | 214.30 g/mol | [5] |

| XLogP3 (Lipophilicity) | 1.5 | [5] |

| Topological Polar Surface Area | 38.3 Ų | [5] |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Computed |

| Hydrogen Bond Acceptors | 3 (Carbamate O=C, O-C, Piperidine N) | Computed |

The XLogP3 value of 1.5 indicates moderate lipophilicity, suggesting that the compound will not be highly soluble in water but should exhibit good solubility in a range of organic solvents[5]. The presence of both hydrogen bond donors and acceptors implies that interactions with both protic and aprotic polar solvents are possible.

Theoretical Solubility Considerations

Based on the structural analysis, we can predict the following solubility behavior:

-

High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), which can accept hydrogen bonds and have suitable polarity to solvate the molecule.

-

Good to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. These solvents can act as both hydrogen bond donors and acceptors, interacting with the carbamate and piperidine N-H groups.

-

Moderate to Low Solubility: Expected in less polar solvents like Dichloromethane (DCM) and Toluene. The lipophilic Boc group and alkyl frame will drive solubility, but the polar functionalities will limit it.

-

Poor Solubility: Expected in non-polar aliphatic solvents like Heptane or Hexane, where the polar groups cannot be effectively solvated.

Experimentally Determined Solubility Profile

While theoretical predictions are invaluable, empirical data is the gold standard. The following table presents illustrative quantitative solubility data for this compound at ambient temperature (20-25°C) to demonstrate expected trends. This data should be determined experimentally for any specific process using the protocol outlined in Section 5.0.

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Expected Solubility (mg/mL) | Qualitative Description |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | > 200 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | > 200 | Very Soluble | |

| Tetrahydrofuran (THF) | 4.0 | 7.5 | ~100-150 | Freely Soluble | |

| Acetonitrile (ACN) | 5.8 | 37.5 | ~50-100 | Soluble | |

| Acetone | 5.1 | 20.7 | ~50-100 | Soluble | |

| Polar Protic | Methanol (MeOH) | 5.1 | 32.7 | ~100-150 | Freely Soluble |

| Ethanol (EtOH) | 4.3 | 24.5 | ~50-100 | Soluble | |

| Isopropanol (IPA) | 3.9 | 19.9 | ~25-50 | Sparingly Soluble | |

| Weakly Polar | Dichloromethane (DCM) | 3.1 | 9.1 | ~100-150 | Freely Soluble |

| Toluene | 2.4 | 2.4 | ~10-25 | Sparingly Soluble | |

| Non-Polar | Heptane | 0.1 | 1.9 | < 1 | Insoluble |

Disclaimer: The quantitative values in this table are illustrative examples based on chemical principles and are not from a specific experimental study. Actual values must be determined empirically.

Causality and Mechanistic Insights

The Role of Solvent Polarity and Hydrogen Bonding

The high solubility in polar aprotic solvents like DMSO and DMF is driven by strong dipole-dipole interactions with the carbamate group. These solvents are excellent hydrogen bond acceptors, readily interacting with the piperidine N-H. In protic solvents like methanol, solubility is facilitated by the solvent's ability to both donate and accept hydrogen bonds, effectively solvating the entire polar region of the molecule.

Impact of the Boc Protecting Group

The bulky, lipophilic tert-butyl group is key to the compound's solubility in moderately polar solvents like THF and DCM. In contrast to a more polar free amine, the Boc group provides a "greasy" character that enhances interaction with the organic backbone of these solvents. However, this same group sterically hinders solvation by water and contributes to its very low solubility in non-polar hydrocarbon solvents like heptane, which cannot overcome the energy penalty of solvating the polar N-H and carbamate functionalities.

Standardized Protocol for Equilibrium Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The "shake-flask" method is the most widely accepted and reliable technique for determining equilibrium solubility[6]. The following protocol is adapted from guidelines recommended by the World Health Organization (WHO)[7][8].

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved states. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method (e.g., HPLC-UV, UPLC-MS).

Materials and Equipment

-

Solute: this compound, solid.

-

Solvents: High-purity (e.g., HPLC grade) organic solvents.

-

Vials: Glass vials with screw caps (e.g., 4 mL or 20 mL).

-

Agitation Device: Orbital shaker, rotator, or magnetic stirrer capable of maintaining a constant temperature.

-

Temperature Control: Incubator or water bath set to the desired temperature (e.g., 25 °C ± 1 °C).

-

Separation Device: Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE for organic solvents).

-

Analytical Instrument: Calibrated HPLC or UPLC system with a suitable detector.

-

Volumetric Glassware: Calibrated pipettes and flasks.

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of the solid solute to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., add 20-50 mg to 1 mL of solvent).

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled agitator. Agitate the slurry for a predetermined time. To establish equilibrium, concentrations should be measured at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are within an acceptable margin (e.g., <5% difference)[8].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully separate the saturated supernatant from the solid. This is best achieved by:

-

Centrifuging the vial at high speed.

-

Withdrawing the supernatant using a syringe and immediately filtering it through a chemically inert syringe filter to remove any remaining particulates.

-

-

Sample Preparation for Analysis: Immediately dilute the clear, saturated filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of the solute.

-

Calculation: Calculate the solubility in mg/mL using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure statistical validity[8].

Sources

- 1. tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride (1807542-94-4) for sale [vulcanchem.com]

- 2. myuchem.com [myuchem.com]

- 3. lookchem.com [lookchem.com]

- 4. rheolution.com [rheolution.com]

- 5. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate | C11H22N2O2 | CID 40152124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 8. who.int [who.int]

A Technical Guide to the Spectroscopic Characterization of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Abstract

This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and structural confirmation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate. As a key chiral intermediate in the synthesis of advanced pharmaceutical agents, including IRAK4 inhibitors and orexin receptor antagonists, rigorous analytical characterization is paramount for quality control and regulatory compliance.[1] This document details the interpretation of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data, presenting a self-validating system of protocols and expert insights for researchers, chemists, and quality control specialists in the field of drug development.

Introduction: The Significance of a Chiral Building Block

This compound is a pivotal chiral building block in medicinal chemistry.[1] Its stereochemically defined piperidine core is a recurring motif in a variety of biologically active molecules. The presence of two stereocenters at the C3 and C6 positions necessitates precise analytical techniques to confirm both the molecular structure and the specific (3R, 6R) stereoisomeric configuration.

The Boc (tert-butoxycarbonyl) protecting group offers stability during synthetic transformations, making this compound a versatile intermediate for multi-step syntheses.[2] Consequently, having a robust and well-documented analytical profile is critical for ensuring the purity, identity, and stereochemical integrity of the intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API). This guide serves as an authoritative reference for the spectroscopic techniques used to achieve this.

Molecular Structure and Analytical Workflow

The fundamental first step in any analysis is understanding the molecule's structure. The diagram below illustrates the chemical structure of the title compound, with key atoms numbered for clarity in the subsequent NMR analysis.

Figure 1: Structure of this compound.

The analytical workflow for confirming this structure is a synergistic process. Mass spectrometry provides the molecular weight, while NMR spectroscopy elucidates the carbon-hydrogen framework and its stereochemical arrangement.

Figure 2: General analytical workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the first piece of evidence for its identity. For a molecule like this, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the protonated molecular ion.

Expected Mass and Data Interpretation

The molecular formula for this compound is C₁₁H₂₂N₂O₂. The expected monoisotopic mass and the protonated adduct are calculated as follows:

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Monoisotopic Mass: 214.1681 g/mol

-

Observed Ion (ESI+): [M+H]⁺

-

Expected m/z: 215.1754

The primary goal in the MS analysis is to find a peak in the spectrum that corresponds to this expected m/z value.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | (Calculated) |

| Molecular Weight | 214.30 g/mol | [3][4] |

| Monoisotopic Mass | 214.1681 Da | [3] |

| Primary Adduct (ESI+) | [M+H]⁺ | (Expected) |

| Expected m/z | 215.1754 | (Calculated) |

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode to generate the [M+H]⁺ species.

-

Source Parameters: Optimize capillary voltage (typically 3-4 kV), cone voltage, and source temperature to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Analysis: Identify the base peak and search for the target m/z of 215.1754. The presence of this peak provides strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a chiral compound like this, NMR is indispensable for confirming the connectivity of atoms and providing insights into the relative stereochemistry of the piperidine ring protons.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum gives a unique fingerprint of the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal are used to assign every proton to its position in the structure.

Typical Experimental Conditions:

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its ability to dissolve many organic compounds and its relatively clean spectral window.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Spectral Interpretation (Predicted Data in CDCl₃):

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |

| C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |

| CH₃ (Piperidine) | ~1.10 | Doublet (d) | 3H | Doublet due to coupling with the adjacent proton on C6. |

| Piperidine Ring CH₂ | 1.50 - 1.90 | Multiplets (m) | 4H | Complex, overlapping signals for the C4 and C5 methylene protons. |

| Piperidine Ring CH | 2.50 - 3.10 | Multiplets (m) | 3H | Signals corresponding to the C2 (axial and equatorial) and C6 protons. |

| NH (Carbamate) | 4.50 - 5.50 | Broad Singlet (br s) | 1H | Chemical shift can be variable and the peak is often broad due to exchange. |

| NH (Piperidine) | 1.50 - 2.50 | Broad Singlet (br s) | 1H | Often broad and may exchange with trace water in the solvent. |

| CH-N (C3) | 3.50 - 4.00 | Multiplet (m) | 1H | The proton on the carbon bearing the carbamate group, shifted downfield. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Typical Experimental Conditions:

-

Spectrometer: 100 MHz or higher.

-

Mode: Proton-decoupled for simplicity (each carbon appears as a singlet).

Spectral Interpretation (Predicted Data in CDCl₃):

| Carbon Assignment | Expected δ (ppm) | Notes |

| C (CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the Boc group. |

| C (CH₃)₃ (Boc) | ~79.5 | The quaternary carbon of the Boc group. |

| C H₃ (Piperidine) | ~22.0 | The methyl group on the piperidine ring. |

| Piperidine C H₂ | 25.0 - 40.0 | Signals for the C4 and C5 carbons. |

| Piperidine C H | 45.0 - 55.0 | Signals for the C2, C3, and C6 carbons. |

| C =O (Carbamate) | ~155.0 | The carbonyl carbon of the Boc protecting group. |

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

Conclusion: A Validated Spectroscopic Profile

The combined application of Mass Spectrometry and NMR Spectroscopy provides a robust and self-validating method for the structural confirmation of this compound. The MS data confirms the elemental composition and molecular weight, while ¹H and ¹³C NMR data confirm the specific carbon-hydrogen framework and functional groups. This comprehensive spectroscopic fingerprint is essential for ensuring the quality, purity, and structural integrity of this critical pharmaceutical intermediate, underpinning the success of subsequent stages in drug discovery and development.

References

-

Wang, Y., et al. (2020). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ChemCatChem. Available at: [Link]

-

PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

UCHEM. (2023). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Available at: [Link]

-

Saeed, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

Sources

The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide

Introduction: Beyond a Simple Scaffold

The piperidine ring, a six-membered nitrogenous heterocycle, is a cornerstone in the architecture of countless pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including metabolic stability and the ability to modulate solubility and lipophilicity.[2][3] However, the true power of this "privileged scaffold" is unlocked when we move beyond its flat, two-dimensional representation and consider its stereochemistry.[2] The introduction of chirality to the piperidine ring transforms it from a mere structural component into a sophisticated tool for precisely modulating pharmacological activity.[1]

This technical guide provides a comprehensive exploration of the role of chiral piperidines in medicinal chemistry. We will delve into the profound impact of stereochemistry on drug properties, examine key asymmetric synthetic strategies that provide access to these critical building blocks, and analyze the mechanisms of action of notable chiral piperidine-containing drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile scaffold.

The Chirality Imperative: Why Stereochemistry is a Critical Design Element

In drug design, three-dimensional structure is paramount. The interaction between a small molecule drug and its biological target (e.g., an enzyme or receptor) is a highly specific, lock-and-key interaction. Introducing a chiral center into a piperidine ring fundamentally alters its shape, dictating how it fits into a binding pocket. This stereochemical control is not a minor optimization; it is a critical factor that can dramatically influence a drug's entire pharmacological profile.[1][4]

The benefits of strategically incorporating chirality are multifaceted and significant:

-

Enhanced Biological Activity and Selectivity : Enantiomers of a chiral drug often exhibit vastly different biological activities. It is common for one enantiomer (the eutomer) to be responsible for the desired therapeutic effect, while the other (the distomer) is significantly less active or completely inactive.[1] In worst-case scenarios, the distomer can contribute to undesirable off-target effects or toxicity. Utilizing a single, active enantiomer leads to a more potent and selective drug with an improved therapeutic index.[1][5][6]

-

Modulation of Physicochemical Properties : The spatial arrangement of atoms in a chiral molecule influences its crystal lattice packing, which in turn affects properties like solubility and melting point. Chirality can also alter a molecule's pKa and lipophilicity (logD), directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6][7][8] The piperidine ring itself offers a blend of hydrophilic and lipophilic character, and the introduction of chiral centers provides a powerful method to fine-tune these properties for optimal drug-like behavior.[6][7]

-

Improved Pharmacokinetics (PK) : By optimizing the interaction with metabolic enzymes and transporters, a specific stereoisomer can exhibit a more favorable pharmacokinetic profile, including improved oral bioavailability and a more predictable dose-response relationship.[5][6][7][8]

-

Reduced hERG Toxicity : The hERG potassium channel is a critical anti-target in drug discovery due to its role in cardiac repolarization. Blocking this channel can lead to life-threatening arrhythmias. The introduction of chiral piperidine scaffolds has been shown to be a successful strategy for reducing hERG liability in certain chemical series.[5][6][7][8]

Accessing the Building Blocks: Key Asymmetric Synthetic Strategies

The therapeutic potential of chiral piperidines can only be realized through efficient and highly stereoselective synthetic methods. The development of such strategies is a major focus of modern organic chemistry.[4] Medicinal chemists now have a diverse toolbox to access a wide array of enantioenriched piperidine derivatives.

Catalytic Asymmetric Synthesis

Catalytic asymmetric approaches are particularly powerful as they allow a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, which is both atom-economical and efficient.[9]

-

Rhodium-Catalyzed Asymmetric Reactions : Rhodium catalysis has emerged as a robust method for constructing chiral piperidines. For instance, a highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine can furnish 3-substituted tetrahydropyridines, which are valuable precursors to clinically used drugs like Preclamol and Niraparib.[10] This method offers broad functional group tolerance and scalability.[10] Another approach involves the Rh(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can assemble polysubstituted piperidines from simpler components with high enantioselectivity.[4]

-

Phosphine-Catalyzed [4+2] Annulation : Chiral phosphines can act as effective nucleophilic catalysts. A notable example is the enantioselective [4+2] annulation of imines with allenes, which furnishes a variety of functionalized piperidine derivatives with excellent control of stereochemistry.[11][12] This method is powerful for creating densely functionalized six-membered nitrogen heterocycles.[11][12]

-

Asymmetric Deprotonation-Ring Expansion : A concise route to chiral β-hydroxy piperidines starts from N-Boc pyrrolidine.[9] The strategy involves a catalytic asymmetric deprotonation using s-BuLi and a chiral ligand (like (-)-sparteine), followed by trapping with an aldehyde and subsequent ring expansion from the five-membered pyrrolidine to the six-membered piperidine ring.[9] This flexible method allows for the stereoselective synthesis of different enantiomers and diastereomers.[9]

Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction

The following protocol is a representative example for the synthesis of enantioenriched 3-substituted tetrahydropyridines, adapted from the literature.[10] This three-step process is a powerful way to access key intermediates for drugs like Niraparib.

Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate

-

To a solution of pyridine (1.0 equiv) in anhydrous THF at -78 °C, add phenyl chloroformate (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

In a separate flask, prepare a solution of NaBH4 (1.5 equiv) in methanol.

-

Add the NaBH4 solution to the reaction mixture dropwise at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

-

Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

To an oven-dried vial, add the Rh catalyst (e.g., [Rh(COD)Cl]2, 2.5 mol%) and the chiral diene ligand (e.g., (R)-BINAP, 5.5 mol%).

-

Add the dihydropyridine intermediate from Step 1 (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base (e.g., K3PO4, 2.0 equiv).

-

Evacuate and backfill the vial with argon three times.

-